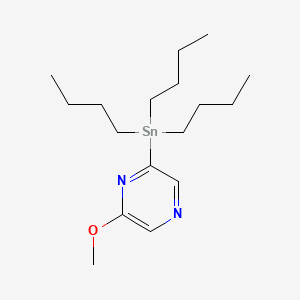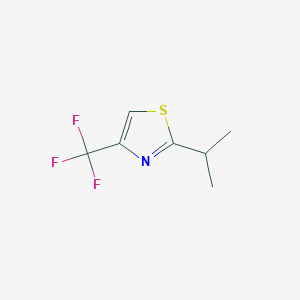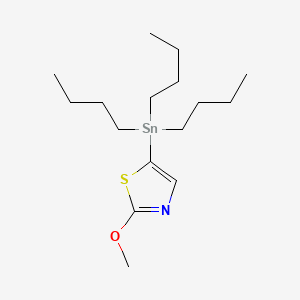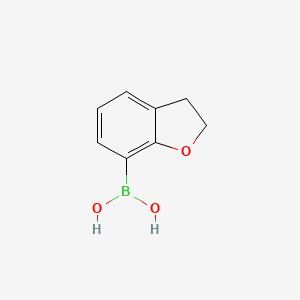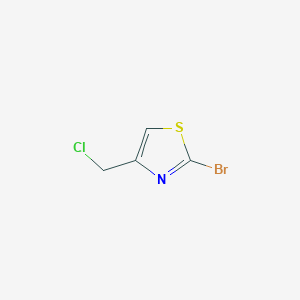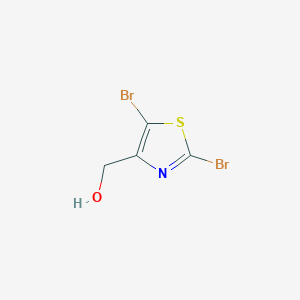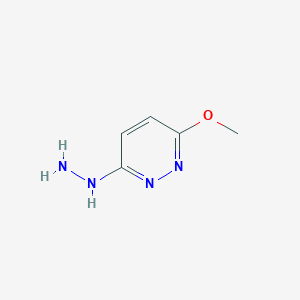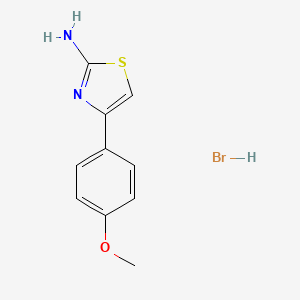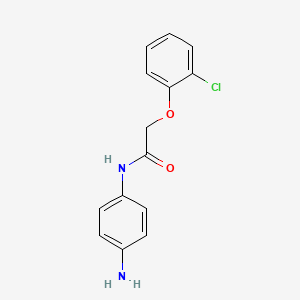
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide (NPCA) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 91-93°C and is soluble in water. NPCA is used in a variety of biochemical and physiological studies and has a number of advantages and limitations when used as a lab reagent.
作用机制
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide binds to a variety of receptors, including the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which triggers a signaling cascade that leads to the release of neurotransmitters. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also binds to tyrosinase, an enzyme involved in the synthesis of melanin, and inhibits its activity.
Biochemical and Physiological Effects
The binding of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide to the nicotinic acetylcholine receptor can lead to a variety of biochemical and physiological effects. It can stimulate the release of neurotransmitters, such as acetylcholine, which can lead to increased muscle contraction and increased heart rate. It can also reduce inflammation and pain, as well as regulate the immune system. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has been found to inhibit tyrosinase activity, which can lead to decreased melanin production and a decrease in skin pigmentation.
实验室实验的优点和局限性
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of advantages when used as a reagent in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in water, which makes it easy to work with. However, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also has a number of limitations. It is relatively expensive, and it is not very soluble in organic solvents. In addition, it can be toxic if ingested or inhaled, so it must be handled with care.
未来方向
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of receptor-ligand interactions on a variety of physiological processes, such as inflammation, pain, and immune response. It could also be used to study the effects of tyrosinase inhibition on melanin production. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of drugs on the nicotinic acetylcholine receptor and other receptors. Finally, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of environmental pollutants on the nicotinic acetylcholine receptor and other receptors.
合成方法
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can be synthesized with a two-step procedure. The first step involves the reaction of 4-aminophenol and 2-chlorophenol in the presence of acetic anhydride. This reaction yields N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide and acetic acid as byproducts. The second step involves the purification of the product using recrystallization from aqueous ethanol.
科学研究应用
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-nitrophenoxyacetic acid, and as a substrate for the enzyme acetylcholinesterase. It is also used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is also used in the study of receptor-ligand interactions, as it has been found to bind to a variety of receptors, including the nicotinic acetylcholine receptor.
属性
IUPAC Name |
N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNZSNJGLVHTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


